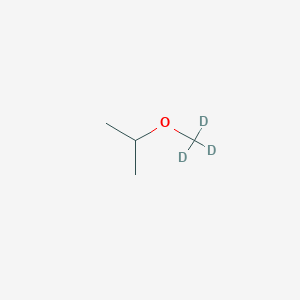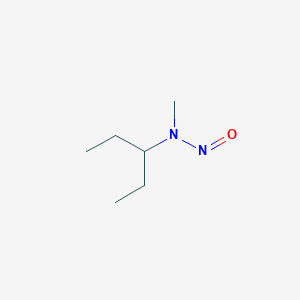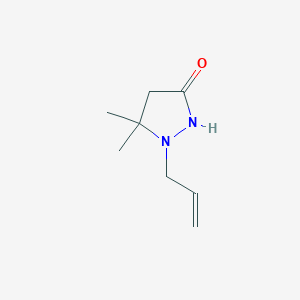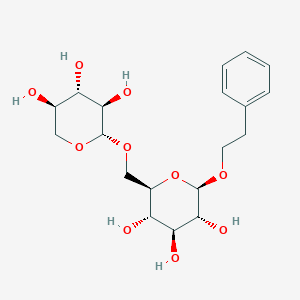
Isopropyl methyl-d3-ether
Descripción general
Descripción
Isopropyl methyl-d3-ether is a deuterated ether compound with the molecular formula C4H7D3O. It is a derivative of isopropyl methyl ether, where three hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The most common method for synthesizing isopropyl methyl-d3-ether is through the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction typically involves the use of deuterated methanol (CD3OH) and isopropyl bromide (C3H7Br) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) .
Industrial Production Methods: Industrial production of ethers like this compound often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Análisis De Reacciones Químicas
Types of Reactions: Isopropyl methyl-d3-ether primarily undergoes cleavage reactions in the presence of strong acids. The most common reaction is the acidic cleavage of the ether bond, which can proceed through either an S_N2 or S_N1 mechanism depending on the structure of the ether and the conditions used .
Common Reagents and Conditions:
Hydrobromic acid (HBr): or : These strong acids are commonly used for the cleavage of ethers. .
Boron tribromide (BBr3): This strong Lewis acid can also be used for the cleavage of ethers.
Major Products: The cleavage of this compound with hydrobromic acid or hydroiodic acid typically yields isopropyl alcohol and deuterated methyl halide (CD3X, where X is Br or I) .
Aplicaciones Científicas De Investigación
Isopropyl methyl-d3-ether is used in various scientific research applications due to its isotopic labeling. Some of the key applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy, providing clear and distinct signals.
Isotopic Tracing: In chemical and biological studies, this compound can be used as a tracer to study reaction mechanisms and metabolic pathways.
Polymer Chemistry: It is used in the stereoselective polymerization of vinyl ethers, providing access to isotactic poly(vinyl ether)s with high degrees of isotacticity.
Mecanismo De Acción
The primary mechanism of action for isopropyl methyl-d3-ether involves its cleavage in the presence of strong acids. The reaction proceeds through protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Depending on the structure of the ether, the reaction can proceed through either an S_N2 or S_N1 mechanism .
Comparación Con Compuestos Similares
Isopropyl methyl ether: The non-deuterated analog of isopropyl methyl-d3-ether.
Diethyl ether: Another common ether with similar physical properties but different reactivity due to the presence of two ethyl groups.
Dimethyl ether: A simpler ether with two methyl groups, often used as a solvent and propellant
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling. This makes it particularly valuable in NMR spectroscopy and isotopic tracing studies, where the deuterium atoms provide clear and distinct signals .
Propiedades
IUPAC Name |
2-(trideuteriomethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-4(2)5-3/h4H,1-3H3/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGHERXMTMUMMV-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183590 | |
| Record name | Isopropyl methyl-d3-ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29366-06-1 | |
| Record name | Isopropyl methyl-d3-ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029366061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl methyl-d3-ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)


![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)



![(2S)-2-[[(2S)-2-[[2-[[5-[5-[4-[1-(2-amino-4-oxo-1H-pteridin-6-yl)ethylamino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid](/img/structure/B145397.png)
![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B145403.png)
